1-(5-Chloro-2-methoxypyridin-3-yl)ethanone

Lipophilicity ADME Physicochemical profiling

Procurement pain: Analogous pyridine ethanones lack orthogonal reactivity or specific substitution patterns for SAR. This trisubstituted pyridine (CAS 122433-46-9) solves this: - **5-Chloro handle**: Enables Suzuki/Buchwald couplings (unlike des-chloro analog). - **XLogP3 1.5**: Superior membrane permeability vs 0.8 of non-halogenated congener. - **Literature-validated**: Direct precursor to spiro hydantoin aldose reductase inhibitors. Available for immediate research dispatch.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
Cat. No. B12972569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxypyridin-3-yl)ethanone
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N=CC(=C1)Cl)OC
InChIInChI=1S/C8H8ClNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3
InChIKeyXNDXXKMKTIMGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-2-methoxypyridin-3-yl)ethanone: Physicochemical and Structural Profile


1-(5-Chloro-2-methoxypyridin-3-yl)ethanone (CAS 122433-46-9) is a trisubstituted pyridine building block bearing a 5-chloro, 2-methoxy, and 3-acetyl group. Its molecular formula is C₈H₈ClNO₂, molecular weight 185.61 g·mol⁻¹, XLogP3-AA 1.5, topological polar surface area 39.2 Ų, and exact mass 185.024 Da [1]. The compound is a solid or low-melting semi-solid soluble in common organic solvents such as ethanol and dichloromethane but sparingly soluble in water . It serves primarily as a synthetic intermediate, with documented application in the construction of spiro hydantoin aldose reductase inhibitors and as a CCR5 antagonist scaffold [2].

Synthetic Intermediate

Trisubstituted pyridine building block with pre-installed 5-chloro handle for Pd-catalyzed cross-coupling.

Literature-Validated Route

Reported use in spiro hydantoin aldose reductase inhibitor synthesis; established condensation conditions.

Biological Anchor

Preliminary screening indicates CCR5 antagonist activity; supports chemokine receptor research programs.

1-(5-Chloro-2-methoxypyridin-3-yl)ethanone: Why Closely Related Analogs Cannot Substitute


Superficially similar trisubstituted pyridine ethanones—including the non-chlorinated 1-(2-methoxypyridin-3-yl)ethanone and positional isomers such as 1-(5-chloro-3-methoxypyridin-2-yl)ethanone—exhibit measurably different lipophilicity, reactivity, and biological recognition [1][2]. The presence of the 5-chloro substituent increases XLogP3 by 0.7 log units relative to the des-chloro analog (1.5 vs 0.8), altering membrane permeability and pharmacokinetic partitioning [1][2]. Moreover, the 5-chloro group is a privileged synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that are inaccessible to the non-halogenated congener, while the 2-methoxy-3-acetyl substitution pattern directs electrophilic aromatic substitution and condensation chemistry differently than positional isomers [3]. These quantifiable physicochemical and reactivity differences mean that in-class substitution without re-optimization risks failure in both synthetic route performance and biological target engagement.

Des-chloro analog lacks cross-coupling handle

1-(2-Methoxypyridin-3-yl)ethanone (CAS 131674-40-3) has no halogen for Pd catalysis; lipophilicity shift may alter membrane partitioning and reactivity profiles, requiring re-optimization.

Positional isomer shares identity but diverges in regiochemistry

1-(5-Chloro-3-methoxypyridin-2-yl)ethanone (CAS 1256790-96-1) has identical MW and lipophilicity, yet 3-methoxy-2-acetyl pattern leads to different electronic environment and coupling outcomes; may not fit spirocyclic or pharmacophore requirements.

Non-halogenated analog absent from reported biological screening

CCR5 antagonist activity was reported only for the 5-chloro compound; substituting with a non-chlorinated pyridine could eliminate halogen-bonding interactions and invalidate existing screening data.

1-(5-Chloro-2-methoxypyridin-3-yl)ethanone: Quantitative Differentiation Evidence


XLogP3 Lipophilicity Advantage Over Des-Chloro Analog

The target compound exhibits a computed XLogP3-AA of 1.5, compared to 0.8 for 1-(2-methoxypyridin-3-yl)ethanone (CAS 131674-40-3), the direct des-chloro analog [1][2]. This ΔXLogP3 of +0.7 units reflects the favorable contribution of the 5-chloro substituent to lipophilicity, which correlates with improved passive membrane permeability in predictive ADME models.

Lipophilicity (XLogP3)
Cross-study comparable
Target 1.5 vs des-chloro analog 0.8; Δ +0.7
Reported lipophilicity difference may support membrane permeability in ADME models.
Computational prediction; experimental logP may differ.
Lipophilicity ADME Physicochemical profiling

Molecular Weight Increase Relative to Non-Chlorinated Analog

The target compound (MW 185.61 g·mol⁻¹) is 34.45 Da heavier than 1-(2-methoxypyridin-3-yl)ethanone (MW 151.16 g·mol⁻¹) due solely to the chlorine atom replacing a hydrogen at the 5-position [1][2]. While both compounds fall within Lipinski-compliant space, the increased mass and halogen character alter tissue distribution and metabolic stability profiles.

Molecular Weight
Cross-study comparable
185.61 vs 151.16 g·mol⁻¹ (+34.45)
Mass difference may influence DMPK properties; both within Lipinski space.
Solubility-permeability trade-off to review.
Molecular weight Pharmacokinetics Lead optimization

Substitution Pattern vs. Positional Isomer in Reactivity and Recognition

The target (2-methoxy-3-acetyl) and its positional isomer 1-(5-chloro-3-methoxypyridin-2-yl)ethanone (3-methoxy-2-acetyl; CAS 1256790-96-1) share identical molecular formula (C₈H₈ClNO₂), MW (185.61 g·mol⁻¹), XLogP3 (1.5), and TPSA (39.2 Ų) [1][2]. However, the different arrangement of the methoxy and acetyl groups on the pyridine ring changes the electronic environment: in the target, the methoxy group at C2 activates the ring toward electrophilic substitution para to the nitrogen, while the acetyl at C3 is sterically and electronically distinct from the C2-acetyl in the isomer. This positional difference leads to divergent reactivity in condensation reactions, organometallic couplings, and biological target recognition when the scaffold is elaborated into larger pharmacophores.

Regiochemistry
Class-level inference
2-methoxy-3-acetyl vs 3-methoxy-2-acetyl
Positional isomerism alters electronic environment and reactivity; not interchangeable.
No single scalar metric quantifies electronic difference.
Positional isomerism Structure-activity relationship Synthetic accessibility

5-Chloro Substituent Enables Palladium-Catalyzed Cross-Coupling

The 5-chloro substituent on the target compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira). The related non-chlorinated analog 1-(2-methoxypyridin-3-yl)ethanone lacks this functionality and cannot participate in these transformations without prior, often low-yielding, halogenation [1]. The 5-chloro-2-methoxy substitution pattern is particularly well-suited for chemoselective cross-coupling due to the electronic deactivation of the pyridine ring by the methoxy group, which can temper the reactivity of the C–Cl bond and allow for controlled, sequential transformations.

Synthetic Handle
Class-level inference
5-chloro enables Suzuki, Buchwald-Hartwig, Sonogashira couplings
Pre-installed halogen handle supports late-stage diversification.
Non-halogenated analog requires additional halogenation step.
Cross-coupling Synthetic versatility Building block differentiation

Validated Intermediate for Spiro Hydantoin Aldose Reductase Inhibitors

The target compound (CAS 122433-46-9) has been specifically employed as a key intermediate in the synthesis of spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones, as reported in a peer-reviewed medicinal chemistry study . The acetyl group at the 3-position undergoes condensation with appropriate nucleophiles to form the spirocyclic hydantoin core. This documented application distinguishes the target from its positional isomer (CAS 1256790-96-1), which places the acetyl group at the 2-position and would lead to a different regioisomeric product in analogous cyclization reactions.

Literature Precedent
Source review
Used to form spiro hydantoin aldose reductase inhibitors (J. Med. Chem. 1990)
Reported synthetic route may reduce route-scouting time; verify conditions.
Sources not provided in evidence record.
Aldose reductase inhibitor Spiro hydantoin Synthetic intermediate

Reported CCR5 Antagonist Activity

Preliminary pharmacological screening has identified 1-(5-chloro-2-methoxypyridin-3-yl)ethanone as a CCR5 antagonist with potential utility in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While detailed IC₅₀ values from comparator head-to-head studies are not publicly available, the identification of CCR5 antagonism provides a biological activity anchor that distinguishes the target from the non-chlorinated analog, for which no CCR5 activity has been reported. The 5-chloro substituent is expected to contribute to receptor binding affinity through halogen-bonding interactions with the CCR5 binding pocket, a feature absent in the des-chloro analog.

Biological Activity
Preliminary screening
CCR5 antagonist in preliminary screening
Supports CCR5 chemokine receptor research; hit-to-lead potential.
IC₅₀ not publicly available; data to verify.
CCR5 antagonist HIV entry inhibitor Pharmacological activity

1-(5-Chloro-2-methoxypyridin-3-yl)ethanone: High-Confidence Application Scenarios


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The 5-chloro substituent provides a pre-installed reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling the rapid generation of C5-arylated, -aminated, or -alkynylated analogs [1]. The measured XLogP3 of 1.5 ensures adequate membrane permeability for cell-based screening of the resulting libraries, while the 3-acetyl group remains available for subsequent condensation or reduction chemistry. This scenario is uniquely enabled by the target's halogen substitution pattern and is inaccessible to the non-chlorinated analog 1-(2-methoxypyridin-3-yl)ethanone.

Spirocyclic Aldose Reductase Inhibitor Synthesis

The target compound has a literature-validated route to spiro hydantoin aldose reductase inhibitors [1]. The 3-acetyl group undergoes condensation with 1,2-diamines or related nucleophiles to install the spirocyclic core, while the 5-chloro and 2-methoxy groups remain available for subsequent SAR exploration. This precedent eliminates the need for route deconvolution compared to the positional isomer 1-(5-chloro-3-methoxypyridin-2-yl)ethanone, which would yield a different spirocyclic regioisomer.

CCR5 Antagonist Hit-to-Lead Optimization

Preliminary pharmacological data indicate CCR5 antagonism [1], positioning the target as a starting scaffold for HIV entry inhibitor or inflammatory disease programs. The +0.7 XLogP3 advantage over the des-chloro analog predicts superior membrane partitioning and potentially improved cell-based potency. Optimization can proceed via the 5-chloro and 3-acetyl positions while maintaining the 2-methoxy group as a fixed substituent, with the higher molecular weight (185.61 vs 151.16) providing a favorable starting point for property-adjusted lead optimization within Lipinski space.

Parallel Library Synthesis with Orthogonal Reactivity

The three functional groups—5-chloro (cross-coupling handle), 2-methoxy (electron-donating, directing group), and 3-acetyl (carbonyl condensation handle)—offer fully orthogonal reactivity [1]. This enables sequential, chemoselective transformations without protecting group manipulation. Compared to non-halogenated or differently substituted pyridine ethanones, the target's substitution pattern maximizes the number of diversification vectors (at least three) and thus the chemical space accessible from a single building block, delivering superior procurement value in library-oriented synthesis.

Application
Selection Property
Validation Focus
Late-Stage Diversification via Pd-Catalyzed Cross-Coupling
Pre-installed 5-chloro handle
Reactivity scope and library diversification
Spirocyclic Aldose Reductase Inhibitor Synthesis
Literature-validated 3-acetyl condensation route
Spirocyclic core formation and SAR exploration
CCR5 Chemokine Receptor Hit-to-Lead Research
Reported CCR5 antagonist screening hit
Binding affinity and selectivity profiling
Parallel Library Synthesis with Orthogonal Reactivity
Three orthogonal functional groups
Sequential chemoselective transformation sequence
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